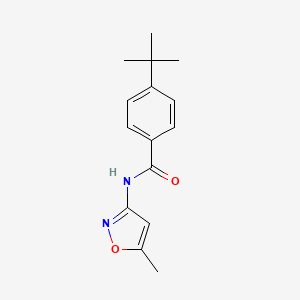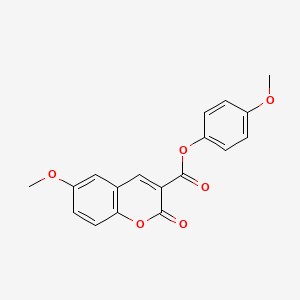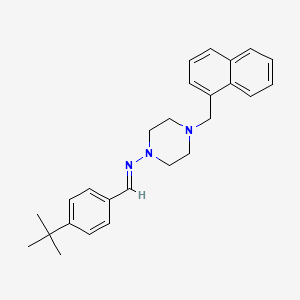
N-(4-methoxyphenyl)-N'-(2-morpholin-4-ylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(4-Methoxyphenyl)-N'-(2-morpholin-4-ylphenyl)thiourea and related compounds involves multiple steps, including reactions that afford either kinetically controlled products or thermodynamically favored products through different reaction pathways. For instance, the reaction of N3,N3-(3-oxapentan-1,5-diyl)-N1-(2-phenyl-3,4-dihydroquinazolin-4-yliden)thiourea with 4-methoxyphenacyl bromide can yield two distinct products depending on the reaction conditions employed (Fathalla, Marek, & Pazdera, 2002).
Molecular Structure Analysis
The molecular structure of N-(4-Methoxyphenyl)-N'-(2-morpholin-4-ylphenyl)thiourea and its derivatives has been elucidated through various spectroscopic techniques, including X-ray crystallography. These analyses reveal details about the compound's molecular configuration, bond angles, and distances, contributing to a deeper understanding of its chemical behavior (Yusof & Yamin, 2005).
Chemical Reactions and Properties
The reactivity of N-(4-Methoxyphenyl)-N'-(2-morpholin-4-ylphenyl)thiourea with various reagents and conditions has been explored to synthesize a range of compounds. For example, its reaction with palladium-catalyzed coupling agents leads to the formation of complexes with potential applications in materials science and catalysis (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).
Physical Properties Analysis
Investigations into the physical properties of N-(4-Methoxyphenyl)-N'-(2-morpholin-4-ylphenyl)thiourea, such as solubility, melting point, and crystalline structure, are crucial for understanding its potential applications. The crystalline structure, in particular, has been studied through single-crystal X-ray diffraction, revealing the compound's geometric arrangement and intermolecular interactions (Yamin & Hassan, 2004).
Chemical Properties Analysis
The chemical properties of N-(4-Methoxyphenyl)-N'-(2-morpholin-4-ylphenyl)thiourea, including its reactivity, stability, and interaction with other molecules, have been the subject of various studies. These investigations have provided insights into the compound's potential utility in chemical synthesis, materials science, and biological applications (Jiang et al., 2010).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
N-(4-methoxyphenyl)-N'-(2-morpholin-4-ylphenyl)thiourea and its derivatives have been synthesized and characterized to understand their chemical behavior and potential applications. For instance, Fathalla et al. (2002) described the synthesis of thiourea derivatives and their morpholine analogs through kinetically controlled reversible reactions, highlighting the compound's utility in creating complex heterocyclic structures (Fathalla, Marek, & Pazdera, 2002). Similarly, Yusof and Yamin (2005) focused on the crystal structure of a p-anisoylthiourea salt, demonstrating the compound's interesting structural features and potential for further chemical analysis (Yusof & Yamin, 2005).
Anticancer Applications
A significant area of research has been the evaluation of thiourea derivatives for their anticancer properties. Parmar et al. (2021) discovered new anticancer thiourea-azetidine hybrids, with certain compounds showing potent anticancer activity against various human cancer cell lines. This study illuminates the role of such derivatives in developing novel antitumor agents (Parmar et al., 2021).
Biological Evaluations
Research has also delved into the biological activities of thiourea derivatives, including their potential as enzyme inhibitors and antioxidants. Raza et al. (2022) synthesized different thiourea derivatives and assessed their anti-radical scavenger and enzyme inhibitory activities, suggesting potential applications in addressing oxidative stress and related conditions (Raza et al., 2022).
Antibacterial and Antimicrobial Activities
The antibacterial and antimicrobial properties of thiourea derivatives have been a focus of several studies. Dolan et al. (2016) reported on the synthesis and evaluation of thiourea-containing compounds for their activity against Gram-positive and Gram-negative bacteria, identifying compounds with potential as new antibacterial agents (Dolan et al., 2016).
Molecular Docking and DFT Studies
Furthermore, molecular docking and density functional theory (DFT) studies have been employed to understand the interaction mechanisms of thiourea derivatives with biological targets. Mushtaque et al. (2016) performed molecular docking and DFT studies on a newly synthesized thiourea compound, providing insights into its potential DNA-binding properties and cytotoxicity against cancer cell lines (Mushtaque et al., 2016).
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-morpholin-4-ylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-22-15-8-6-14(7-9-15)19-18(24)20-16-4-2-3-5-17(16)21-10-12-23-13-11-21/h2-9H,10-13H2,1H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIQPETUHOJPJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-[2-(morpholin-4-yl)phenyl]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methyl-5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5558832.png)
![N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5558841.png)
acetate](/img/structure/B5558847.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5558858.png)

![1-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5558863.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5558864.png)
![2-ethyl-1-[(4-hydroxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5558872.png)
![5-[(3-hydroxy-3-piperidinyl)methyl]-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide dihydrochloride](/img/structure/B5558883.png)
![(3aR*,6S*)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[2-(4-methylphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5558891.png)
![2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5558893.png)


